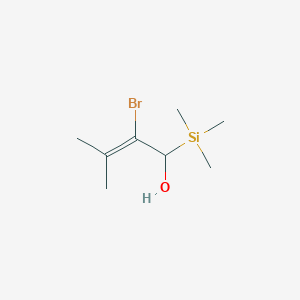![molecular formula C10H19NO2 B12608915 [(3R)-piperidin-3-yl]methyl butanoate CAS No. 647021-19-0](/img/structure/B12608915.png)
[(3R)-piperidin-3-yl]methyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-piperidin-3-yl]methyl butanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from an acid (usually carboxylic acid) and an alcohol, where the hydrogen in the hydroxyl group is replaced by an alkyl group. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a butanoate group, which is a four-carbon chain with a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-piperidin-3-yl]methyl butanoate typically involves the esterification of [(3R)-piperidin-3-yl]methanol with butanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
[(3R)-piperidin-3-yl]methanol+butanoic acidH2SO4[(3R)-piperidin-3-yl]methyl butanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3R)-piperidin-3-yl]methyl butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield [(3R)-piperidin-3-yl]methanol and butanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: [(3R)-piperidin-3-yl]methanol and butanoic acid.
Reduction: [(3R)-piperidin-3-yl]methanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
[(3R)-piperidin-3-yl]methyl butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand enzyme-substrate interactions.
Industry: Used in the production of fragrances and flavorings due to its ester functional group, which often imparts pleasant aromas.
Mechanism of Action
The mechanism of action of [(3R)-piperidin-3-yl]methyl butanoate largely depends on its interaction with biological molecules. In the case of enzymatic hydrolysis, the compound is recognized by esterases, which catalyze the cleavage of the ester bond to produce [(3R)-piperidin-3-yl]methanol and butanoic acid. This reaction involves the formation of a tetrahedral intermediate, followed by the release of the alcohol and acid products.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: An ester with a similar butanoate group but lacks the piperidine ring.
Ethyl butanoate: Another ester with a butanoate group, but with an ethyl group instead of the piperidinyl group.
[(3R)-piperidin-3-yl]methyl acetate: Similar structure but with an acetate group instead of a butanoate group.
Uniqueness
[(3R)-piperidin-3-yl]methyl butanoate is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to simpler esters like methyl butanoate or ethyl butanoate. The piperidine ring can participate in additional interactions, such as hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and biological activity.
Properties
CAS No. |
647021-19-0 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[(3R)-piperidin-3-yl]methyl butanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-4-10(12)13-8-9-5-3-6-11-7-9/h9,11H,2-8H2,1H3/t9-/m1/s1 |
InChI Key |
WSFYDGZDJXFSLP-SECBINFHSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1CCCNC1 |
Canonical SMILES |
CCCC(=O)OCC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)
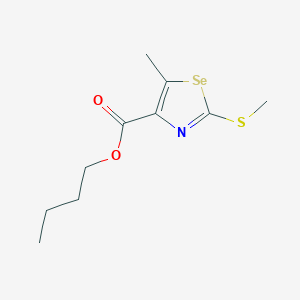
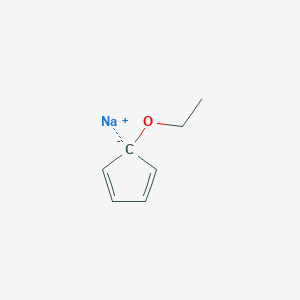
![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)
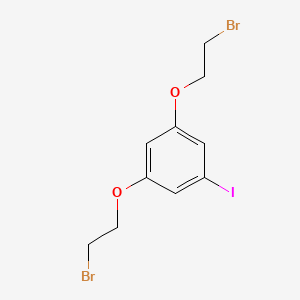
![4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608864.png)
![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)
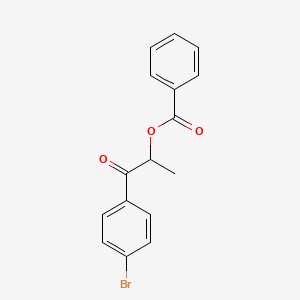
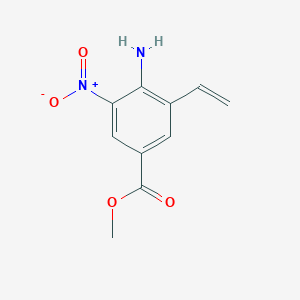
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
